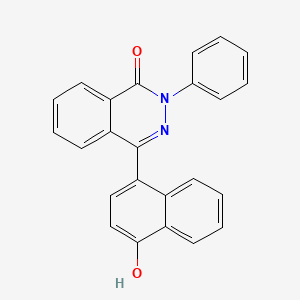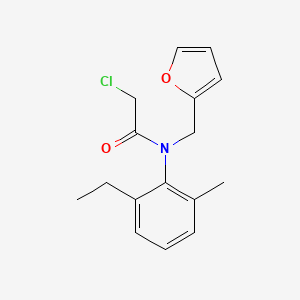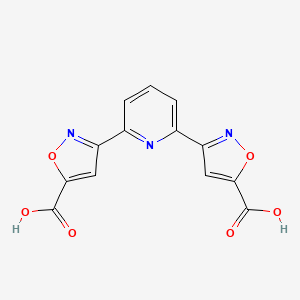
3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) is a complex organic compound featuring a pyridine ring substituted with two isoxazole-5-carboxylic acid groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,6-dicarboxylic acid.
Esterification: Pyridine-2,6-dicarboxylic acid is esterified with methanol to yield the dimethyl ester.
Hydrazine Reaction: The dimethyl ester is then reacted with hydrazine hydrate to form pyridine-2,6-dicarboxylic acid hydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide in the presence of potassium hydroxide to form the corresponding dithiocarbazate.
Isoxazole Formation: The dithiocarbazate is then cyclized with hydroxylamine to form the isoxazole rings
Industrial Production Methods
化学反応の分析
Types of Reactions
3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole rings or the carboxylic acid groups.
Substitution: The compound can participate in substitution reactions, particularly at the isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antibacterial and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism by which 3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) exerts its effects involves its interaction with specific molecular targets. The isoxazole rings and carboxylic acid groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in its antibacterial and anticancer activities .
類似化合物との比較
Similar Compounds
5,5’-(Pyridine-2,6-diyl)bis(4-amino-3-mercapto-1,2,4-triazole): This compound also features a pyridine ring with heterocyclic substitutions and has been studied for its antimicrobial properties.
2,6-Bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine: Another similar compound with a pyridine core and heterocyclic rings, known for its antibacterial activity.
Uniqueness
3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) is unique due to the presence of isoxazole rings, which confer distinct chemical properties and biological activities compared to other pyridine derivatives
特性
CAS番号 |
65823-21-4 |
|---|---|
分子式 |
C13H7N3O6 |
分子量 |
301.21 g/mol |
IUPAC名 |
3-[6-(5-carboxy-1,2-oxazol-3-yl)pyridin-2-yl]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H7N3O6/c17-12(18)10-4-8(15-21-10)6-2-1-3-7(14-6)9-5-11(13(19)20)22-16-9/h1-5H,(H,17,18)(H,19,20) |
InChIキー |
REBBVEODUYWYJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=NOC(=C2)C(=O)O)C3=NOC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


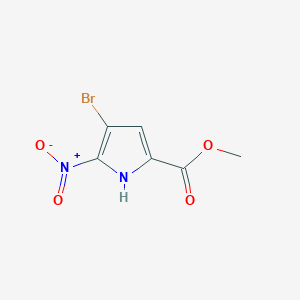
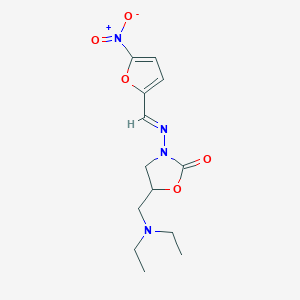

![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
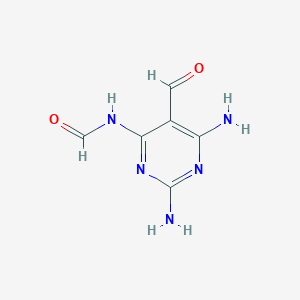
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)
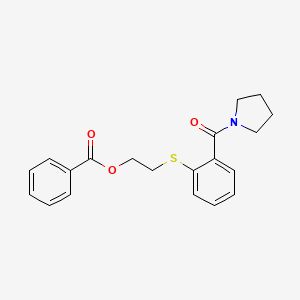

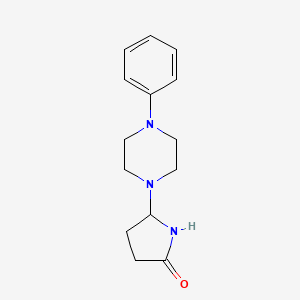
![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)
